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Compound of Interest

Compound Name: Sulisobenzone

Cat. No.: B1217978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of sulisobenzone
(Benzophenone-4), a widely utilized UV filter in sunscreens and personal care products. The

document details the core synthesis pathway, reaction mechanisms, experimental protocols,

and quantitative data, offering valuable insights for researchers, chemists, and professionals

involved in drug development and fine chemical synthesis.

Introduction
Sulisobenzone (5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid) is a water-soluble,

broad-spectrum UV absorber, effectively filtering both UVA and UVB radiation.[1] Its synthesis

is a multi-step process, primarily involving the formation of a benzophenone intermediate

followed by sulfonation. This guide will explore the prevalent industrial synthesis route,

providing a detailed examination of each stage.

Core Synthesis Pathway
The most established industrial synthesis of sulisobenzone begins with the preparation of 2-

hydroxy-4-methoxybenzophenone (Benzophenone-3) as a key precursor.[2] This is followed by

an electrophilic aromatic substitution reaction to introduce the sulfonic acid group. The overall

pathway can be summarized in three main stages:

Synthesis of m-Phenyldimethyl Ether: This initial step involves the methylation of resorcinol.
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Friedel-Crafts Acylation: The formation of 2-hydroxy-4-methoxybenzophenone through the

acylation of the methylated intermediate.

Sulfonation: The final step to yield sulisobenzone.
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Caption: Overall synthesis pathway of Sulisobenzone.

Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures and associated quantitative

data for each step of the sulisobenzone synthesis.

Synthesis of m-Phenyldimethyl Ether
Methodology: In a reaction kettle, sodium hydroxide is dissolved in water with stirring. The

solution is then cooled to 10°C, and resorcinol is added and stirred until dissolved. Dimethyl

sulfate is then added slowly, and the reaction is maintained at 26-30°C for 2 hours. The

reaction mixture is diluted with water, and the oil layer is separated and washed with water until

neutral. The low boiling point substances are removed, and the fraction at 215-220°C is

collected by distillation to yield m-phenyldimethyl ether.[3]

Quantitative Data:
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Reagent/Product Quantity Unit

Water 350 kg

Sodium Hydroxide (NaOH) 150 kg

Resorcinol 110 kg

Dimethyl Sulfate 126 kg

Product: m-Phenyldimethyl

Ether
- -

Synthesis of 2-Hydroxy-4-methoxybenzophenone
(Benzophenone-3)
Methodology: Chlorobenzene is added to a condensation kettle, followed by the catalyst

aluminum chloride (AlCl3) and m-phenylene ether with stirring. The mixture is heated to

approximately 80°C, and benzoyl chloride is slowly added. The reaction is refluxed for 4-6

hours. After cooling, the mixture is hydrolyzed, and the solvent is evaporated. The crude

product is then cooled, crystallized, and dried to obtain 2-hydroxy-4-methoxybenzophenone.[3]

Quantitative Data:

Reagent/Product Quantity Unit

Chlorobenzene 300 kg

Aluminum Chloride (AlCl3) 350 kg

m-Phenylene Ether 120 kg

Benzoyl Chloride 320 kg

Product: 2-Hydroxy-4-

methoxybenzophenone
- -

Sulfonation of 2-Hydroxy-4-methoxybenzophenone
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Two primary methods for sulfonation are commonly employed: using sulfuric acid or

chlorosulfonic acid.

Methodology: 93% sulfuric acid is added to a sulfonation kettle. 2-hydroxy-4-

methoxybenzophenone is then slowly added with stirring. The reaction is carried out at

approximately 110°C for 4-6 hours. The mixture is then cooled to induce crystallization. The

resulting solid is separated by filtration, dried, and recrystallized to obtain the final product.[3] A

drawback of this method is the generation of a significant amount of waste acid.

Methodology: 2-hydroxy-4-methoxybenzophenone and a solvent (e.g., diethyl carbonate,

dimethyl carbonate, ethyl acetate, or methyl acetate) are added to an enamel reaction kettle

under a nitrogen atmosphere. Chlorosulfonic acid is then added dropwise with stirring. The

temperature is maintained at 20-25°C by controlling the addition rate and using a jacketed

water bath for cooling. The reaction proceeds for 20-25 hours. The resulting product is

separated by centrifugal filtration, washed with the corresponding solvent, and dried under

nitrogen.

Quantitative Data for Chlorosulfonic Acid Method:
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Parameter Value Unit Reference

2-Hydroxy-4-

methoxybenzophenon

e (BP-3)

500 kg

Diethyl Carbonate

(solvent)
1000 kg

Chlorosulfonic Acid 290 kg

Reaction Temperature 20 °C

Reaction Time 25 hours

Yield of

Sulisobenzone (BP-4)
81 % ****

2-Hydroxy-4-

methoxybenzophenon

e (BP-3)

500 kg

Dimethyl Carbonate

(solvent)
1500 kg

Chlorosulfonic Acid 280.8 kg

Reaction Temperature 20 °C

Reaction Time 25 hours

Yield of

Sulisobenzone (BP-4)
85 % ****

2-Hydroxy-4-

methoxybenzophenon

e (BP-3)

500 kg

Ethyl Acetate (solvent) - -

Chlorosulfonic Acid - -

Reaction Temperature 25 °C

Reaction Time 20 hours
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Yield of

Sulisobenzone (BP-4)
80 % ****

2-Hydroxy-4-

methoxybenzophenon

e (BP-3)

500 kg

Methyl Acetate

(solvent)
- -

Chlorosulfonic Acid - -

Reaction Temperature 20 °C

Reaction Time 22 hours

Yield of

Sulisobenzone (BP-4)
82 % ****

Reaction Mechanism: Electrophilic Aromatic
Sulfonation
The sulfonation of 2-hydroxy-4-methoxybenzophenone is an electrophilic aromatic substitution

reaction. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups and

are ortho-, para-directing. The sulfonic acid group will preferentially add to the position that is

ortho or para to these activating groups and on the same aromatic ring.

The mechanism involves the generation of an electrophile, typically sulfur trioxide (SO3) or its

protonated form, which is then attacked by the electron-rich aromatic ring of benzophenone-3.

This is followed by the restoration of aromaticity through the loss of a proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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